molecular formula C17H22ClNO2 B5458437 N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B5458437
M. Wt: 307.8 g/mol
InChI Key: VFLZRUWMFMQRLH-UHFFFAOYSA-N
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Description

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. These compounds are characterized by the presence of a phenyl group attached to a methanamine moiety. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 2-ethoxy-3-methoxybenzyl chloride with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or recrystallization techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products include amines or alcohols.

    Substitution: The major products depend on the nucleophile used but can include ethers or esters.

Scientific Research Applications

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
  • N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
  • N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

Uniqueness

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14;/h4-11,18H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLZRUWMFMQRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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